![molecular formula C10H20O7 B1673975 Hydroxy-PEG4-CH2CO2H, sodium salt CAS No. 70678-95-4](/img/structure/B1673975.png)
Hydroxy-PEG4-CH2CO2H, sodium salt
Overview
Description
Hydroxy-PEG4-CH2CO2H sodium salt is a PEG linker containing a hydroxyl group with a terminal carboxylic acid . The free acid form is not stable due to the reaction of OH with PEG-COOH group to form polymer . The sodium salt form is stable for storage and shipping .
Synthesis Analysis
The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2H sodium salt can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
The molecular formula of Hydroxy-PEG4-CH2CO2H sodium salt is C10H20O7 . It has a molecular weight of 252.3 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2H sodium salt can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .Physical And Chemical Properties Analysis
The molecular formula of Hydroxy-PEG4-CH2CO2H sodium salt is C10H20O7 . It has a molecular weight of 252.3 g/mol . The sodium salt form is stable for storage and shipping .Scientific Research Applications
Formation of Stable Amide Bonds
The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., HATU) to form a stable amide bond . This property makes it useful in the synthesis of complex molecules where stable linkages are required.
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in Hydroxy-PEG4-CH2CO2H increases solubility in aqueous media . This is particularly useful in drug delivery systems where solubility can influence the bioavailability of the drug.
Further Derivatization
The hydroxyl group in Hydroxy-PEG4-CH2CO2H enables further derivatization or replacement with other reactive functional groups . This allows for the creation of a wide range of compounds with diverse properties.
Research Use
As a reagent grade compound, Hydroxy-PEG4-CH2CO2H is suitable for research use . It can be used in various research settings, including laboratories and academic institutions, to study its properties and potential applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h11H,1-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGMHPJRDKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431083 | |
Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HO-Peg4-CH2cooh | |
CAS RN |
70678-95-4 | |
Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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